molecular formula C14H12Cl2N2O B4780147 2,3-dichloro-N-(4,6-dimethyl-2-pyridinyl)benzamide

2,3-dichloro-N-(4,6-dimethyl-2-pyridinyl)benzamide

Cat. No. B4780147
M. Wt: 295.2 g/mol
InChI Key: FMHDNLJGPCXNCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dichloro-N-(4,6-dimethyl-2-pyridinyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of benzamides and is also known by its chemical name, DCDB. The purpose of

Mechanism of Action

The exact mechanism of action of DCDB is not fully understood. However, it has been proposed that DCDB exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, differentiation, and apoptosis. It has also been suggested that DCDB may act as an inhibitor of histone deacetylases, which are enzymes involved in gene expression regulation.
Biochemical and Physiological Effects
DCDB has been shown to have various biochemical and physiological effects in preclinical studies. It has been reported to reduce the levels of reactive oxygen species and lipid peroxidation, which are markers of oxidative stress. DCDB has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage. Additionally, DCDB has been reported to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using DCDB in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, DCDB has been reported to have low toxicity and is well-tolerated in animal models. However, one limitation of using DCDB in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents.

Future Directions

There are several future directions for research on DCDB. One potential area of research is the development of novel formulations of DCDB that improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of DCDB and its potential use in the treatment of various diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of DCDB in humans.
Conclusion
In conclusion, DCDB is a promising compound with potential as a therapeutic agent in various diseases. Its synthesis method has been optimized for high yield and purity, and it has been extensively studied for its biochemical and physiological effects. While there are advantages and limitations to using DCDB in lab experiments, there are several future directions for research that could lead to the development of novel therapies for various diseases.

Scientific Research Applications

DCDB has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, DCDB has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

2,3-dichloro-N-(4,6-dimethylpyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O/c1-8-6-9(2)17-12(7-8)18-14(19)10-4-3-5-11(15)13(10)16/h3-7H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHDNLJGPCXNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dichloro-N-(4,6-dimethylpyridin-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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